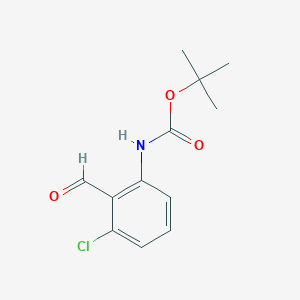

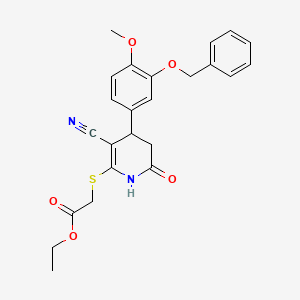

![molecular formula C17H17N5O2 B2502758 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034264-09-8](/img/structure/B2502758.png)

3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

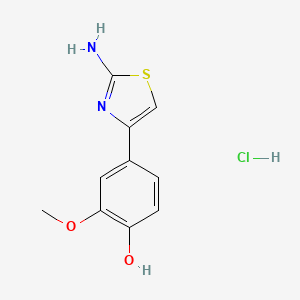

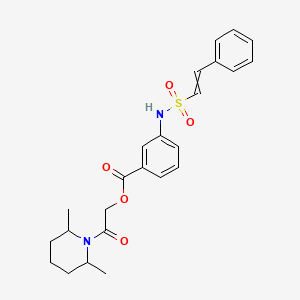

The compound "3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its biological activities. Quinazolinone derivatives have been synthesized using various methods and have been studied for their potential antimicrobial, antifungal, and anti-tubercular properties .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives often involves multi-component reactions, as seen in the l-proline catalyzed one-pot synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one derivatives . Microwave irradiation has also been employed to synthesize new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which is a rapid and efficient method . Additionally, oxidative coupling using molecular iodine has been demonstrated as a viable pathway for the synthesis of 2-aryl quinazolin-4(3H)-ones .

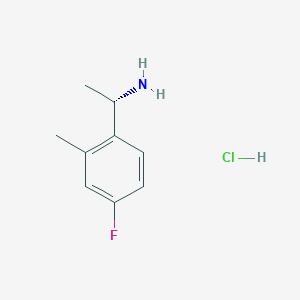

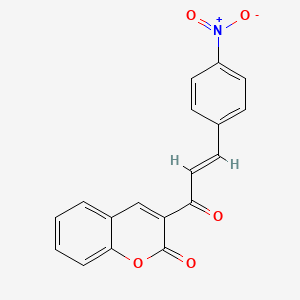

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be further modified by introducing various substituents. For instance, the introduction of a pyrazole scaffold has been shown to enhance antimicrobial activity . The tautomeric structures of related compounds, such as dihydropyrazolo[1,5-a]pyrimidin-7-ones, have been studied in solution, indicating the existence of different forms that may influence biological activity .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including the formation of hydrazone derivatives when treated with different carbonyl compounds . The reactivity of these compounds allows for the creation of a diverse array of derivatives, each with potentially unique biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. These compounds typically exhibit good oral bioavailability and gastrointestinal absorption, as predicted by ADME evaluations . Their antimicrobial activity is often assessed through minimum inhibitory concentration (MIC) values and inhibition of target enzymes such as DNA gyrase . The presence of substituents such as pyrazole can significantly affect these properties, as seen in the potent non-nucleoside reverse transcriptase inhibitory activity of certain dihydropyrazolo[1,5-a]pyrimidin-7-ones .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of the compound, utilizing techniques such as microwave irradiation to efficiently create new molecules with potential biological activities. For instance, Raval, Desai, and Desai (2012) described the synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, emphasizing their antimicrobial study. These compounds were characterized using UV, IR, NMR, Mass, and elemental analysis, showcasing the detailed approach towards understanding their chemical properties Raval, Desai, & Desai, 2012.

Biological Activities

Significant research has been conducted to explore the biological activities of these compounds, including their antimicrobial, antifungal, and anti-inflammatory effects:

Antimicrobial and Antifungal Activities : Various studies have focused on the antimicrobial and antifungal potential of these derivatives. Deshmukh et al. (2010) synthesized and evaluated the antibacterial activity of pyrazolo-3-aryl quinazolin-4(3H)ones, finding enhanced antibacterial and antifungal activities with certain substituents Deshmukh, Patil, Patil, & Jadhav, 2010.

Anti-inflammatory and Analgesic Properties : Yeşilada et al. (2004) discovered that 4(3H)-quinazolinone and pyrazole derivatives exhibit analgesic and anti-inflammatory properties, contributing to the development of new therapeutic leads for treating inflammation and pain Yeşilada, Koyunoğlu, Saygılıa, Kupeli, Yeşilada, Bedir, & Khanc, 2004.

Anticancer Activities : The potential of these derivatives as anticancer agents has also been investigated. Mulakayala et al. (2012) reported the synthesis of 2-aryl quinazolin-4(3H)-ones and evaluated them as potential anticancer agents, indicating the broad spectrum of biological activities these compounds can exhibit Mulakayala, Kandagatla, Ismail, Rapolu, Rao, Mulakayala, Kumar, Iqbal, & Oruganti, 2012.

Wirkmechanismus

Target of Action

Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit phosphatidylinositol-3-kinase β

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the function of the target .

Biochemical Pathways

Given the potential inhibition of phosphatidylinositol-3-kinase β, it could impact pathways related to cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Pharmacokinetics

Similar compounds have been reported to be orally bioavailable and to exhibit good pharmacokinetic properties .

Result of Action

Inhibition of phosphatidylinositol-3-kinase β could potentially lead to decreased cell proliferation and survival .

Eigenschaften

IUPAC Name |

3-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-16(20-9-10-22-13(11-20)5-7-19-22)6-8-21-12-18-15-4-2-1-3-14(15)17(21)24/h1-5,7,12H,6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTFLAOWJOBUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)

![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)